An In-Depth Technical Guide to Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate
An In-Depth Technical Guide to Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate , a key chemical intermediate for professionals in research, chemical synthesis, and drug development. Its unique structural features make it a valuable building block in the creation of complex molecular architectures for pharmaceutical applications.
Core Compound Identification
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Compound Name: tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate
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CAS Number: 883554-97-0 [1]
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Molecular Formula: C₁₆H₂₃N₃O₃[1]
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Molecular Weight: 305.37 g/mol [1]
This molecule incorporates a piperazine ring, a common scaffold in medicinal chemistry, protected at one nitrogen atom by a tert-butoxycarbonyl (Boc) group and acylated at the other with a 3-aminobenzoyl moiety. This specific arrangement of functional groups dictates its utility and reactivity.
Physicochemical and Computed Properties
A clear understanding of the physicochemical properties is essential for designing synthetic routes, purification protocols, and formulation strategies. The data below has been aggregated from chemical supplier databases.[1]
| Property | Value | Unit |
| Molecular Weight | 305.37200 | g/mol |
| Exact Mass | 305.17400 | Da |
| Density | 1.197 | g/cm³ |
| Boiling Point | 490.5 | °C at 760 mmHg |
| Flash Point | 250.5 | °C |
| Refractive Index | 1.574 | |
| LogP (octanol-water) | 2.41870 | |
| Polar Surface Area (PSA) | 75.87000 | Ų |
Table 1: Key physicochemical properties of tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate.[1]
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway: Amide Coupling
The most direct synthesis involves the coupling of tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) with 3-aminobenzoic acid .
Figure 1: Proposed synthesis via amide coupling.
Causality and Experimental Choices
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Role of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens is critical. It serves as a robust protecting group, rendering the N-1 nitrogen nucleophilicity negligible.[2][3] This ensures that the acylation reaction occurs selectively at the free secondary amine (N-4), preventing polymerization or the formation of bis-acylated byproducts. The Boc group can be reliably removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) in subsequent synthetic steps, revealing a free amine for further functionalization.[4][5]
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Activation of the Carboxylic Acid: 3-aminobenzoic acid's carboxylic acid moiety is not sufficiently electrophilic to react directly with the piperazine. It must first be "activated." This is typically achieved using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or by converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This activation step is the cornerstone of forming the amide bond efficiently.
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Solvent and Base: The reaction is performed in an aprotic solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF), to avoid side reactions with the activated acid. A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) is added to neutralize the HCl generated if using the acid chloride method or any acidic byproducts from coupling agents, driving the reaction to completion.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is classified as a chemical intermediate, meaning its primary value lies in its role as a versatile building block for synthesizing more complex, biologically active molecules.[1] Its structure contains three key features that a medicinal chemist can exploit.
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The Boc-Protected Piperazine: The piperazine ring is a "privileged scaffold" in drug discovery, known to improve pharmacokinetic properties like solubility and cell permeability.[6] The Boc group allows for controlled, late-stage deprotection and subsequent derivatization.
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The Primary Aromatic Amine: The aniline-type amine is a versatile functional handle. It can be readily transformed into a wide array of other functional groups (amides, sulfonamides, ureas) or used in coupling reactions (e.g., Buchwald-Hartwig amination) to build larger molecules.
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The Meta-Substituted Benzoyl Linker: The rigid benzoyl group and the meta (1,3) substitution pattern provide a specific spatial orientation for the amine and piperazine groups. This defined geometry is crucial for optimizing interactions with the binding sites of biological targets like enzymes or receptors.
The strategic utility of this intermediate is illustrated in the workflow below.
Figure 2: Logical workflow for drug discovery applications.
Quality Control and Analytical Characterization
To ensure the identity, purity, and stability of the compound, a panel of standard analytical techniques must be employed. This multi-faceted approach provides a self-validating system for quality control.
Standard Analytical Workflow
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Used to confirm the molecular structure. Expected signals would include a singlet around 1.5 ppm for the nine protons of the tert-butyl group, multiplets for the eight protons on the piperazine ring, and distinct signals in the aromatic region (6.5-8.0 ppm) for the protons on the 3-aminobenzoyl ring.
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¹³C NMR: Provides confirmation of the carbon skeleton, including the carbonyl carbons of the Boc and benzoyl groups.
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Mass Spectrometry (MS):
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Electrospray Ionization (ESI-MS) would be used to confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 306.18. This technique is crucial for verifying the correct mass of the synthesized product.[7]
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High-Performance Liquid Chromatography (HPLC):
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HPLC is the standard method for determining the purity of the compound.[8] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) would be used. Purity is assessed by the area percentage of the main peak detected by a UV detector. For this compound, which possesses a strong chromophore, UV detection is ideal.
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Infrared (IR) Spectroscopy:
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IR spectroscopy can confirm the presence of key functional groups: N-H stretches for the primary amine, a C=O stretch for the amide, and another C=O stretch for the carbamate (Boc group).
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Safety, Handling, and Storage
As a laboratory chemical, proper handling is imperative. While a specific safety data sheet (SDS) for this exact isomer is not publicly detailed, guidelines can be established based on its functional groups (piperazine, aromatic amine) and related compounds.[9][10][11][12]
Core Safety Protocols
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10][11]
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[11][13][14]
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Handling: Avoid direct contact with skin and eyes.[11][12][13] Do not ingest. Wash hands thoroughly after handling.[10]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][10][11][13] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10][13]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done via a licensed waste disposal company.[10]
Conclusion
Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate (CAS: 883554-97-0) is a strategically designed chemical intermediate of significant value to the pharmaceutical and chemical research industries. Its combination of a Boc-protected piperazine and a functionalized benzoyl moiety provides a robust and versatile platform for the synthesis of novel compounds. A thorough understanding of its properties, synthetic rationale, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Available from: [Link]
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PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]
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- Google Patents. CN108033931A - A kind of synthetic method of N-Boc piperazines.
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LookChem. tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate CAS NO.883554-97-0. Available from: [Link]
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International Journal of Pharmaceutical Erudition. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]
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Watson International Ltd. MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. Available from: [Link]
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New Jersey Department of Health. HAZARD SUMMARY: BIS(AMINOPROPYL) PIPERAZINE. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Piperidine. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
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MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available from: [Link]
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PubChem. Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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